3-Fluoro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
3-Fluoro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound features a fluorine atom, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to an aniline core. It is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized through a multi-step reaction starting with aniline derivatives
Cross-Coupling Reactions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions (temperature, pressure, and reactant concentrations) is maintained to ensure high yield and purity.
Continuous Flow Synthesis: Some industrial processes may employ continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution Reactions: The boronic acid group in the compound is highly reactive and can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., sodium carbonate, Na₂CO₃) are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids.
Reduction Products: Primary amines, secondary amines.
Substitution Products: Coupled aryl compounds, biaryl compounds.
Properties
IUPAC Name |
3-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-8-10(15)6-9(7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNODWFBMZENIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-Fluoro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: It is a key reagent in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases.
Industry: It is employed in the production of materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of intermediates that facilitate the coupling process.
Comparison with Similar Compounds
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is structurally similar but features a benzoate group instead of an aniline group.
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl(pyridin-1-yl)methanone: This compound has a pyridin-1-yl group instead of an aniline group.
Uniqueness: 3-Fluoro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern, which influences its reactivity and utility in cross-coupling reactions. The presence of the fluorine atom enhances its electrophilic properties, making it more reactive in certain chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
